molecular formula C8H10N2O2 B1209121 3,4-Dihydroxyphenylacetamidine CAS No. 87112-04-7

3,4-Dihydroxyphenylacetamidine

Cat. No. B1209121
CAS RN: 87112-04-7
M. Wt: 166.18 g/mol
InChI Key: BUWZJWAQZANSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a metabolite of the monoamine oxidase-catalyzed oxidative deamination of dopamine . Aldehydes are highly reactive molecules formed during the biotransformation of numerous endogenous and exogenous compounds, including biogenic amines .


Synthesis Analysis

3,4-Dihydroxyphenylalanine (DOPA), an analogue of dopamine (DA), has been used to prepare fluorescent organic nanoparticles (FONs) through the electrochemical oxidation method . The as-prepared polyDOPA-FONs have good optical properties and diverse functional groups on the surfaces and can serve as fluorescent probes for different targets .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxyphenylacetaldehyde is CHO with an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da .


Chemical Reactions Analysis

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is an important metabolite of the major brain neurotransmitter dopamine. All of the enzymatic metabolism of dopamine in neurons passes through DOPAL .


Physical And Chemical Properties Analysis

The molecular formula of 3,4-Dihydroxyphenylacetaldehyde is C8H8O3 . Its average mass is 152.147 Da and its monoisotopic mass is 152.047348 Da .

Mechanism of Action

While specific information on the mechanism of action of 3,4-Dihydroxyphenylacetamidine was not found, it’s worth noting that 3,4-Dihydroxyphenylacetaldehyde (DOPAL) plays a role in the pathogenesis of Parkinson’s disease .

Future Directions

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(10)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWZJWAQZANSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=N)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236141
Record name 3,4-Dihydroxyphenylacetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87112-04-7
Record name 3,4-Dihydroxyphenylacetamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087112047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxyphenylacetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.